molecular formula C25H34O8 B10853125 salvinorin B isopropoxymethyl ether

salvinorin B isopropoxymethyl ether

Cat. No.: B10853125
M. Wt: 462.5 g/mol
InChI Key: FRUCKVROBALDJE-BYDLNXCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .

Mechanism of Action

Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salvinorin B isopropoxymethyl ether is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties. It has a longer duration of action compared to salvinorin A and exhibits increased selectivity and potency at the kappa-opioid receptor .

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1

InChI Key

FRUCKVROBALDJE-BYDLNXCSSA-N

Isomeric SMILES

CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

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